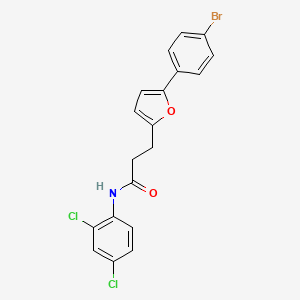

3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-(4-Bromphenyl)-2-furyl)-N-(2,4-dichlorphenyl)propanamid ist eine synthetische organische Verbindung, die durch das Vorhandensein von Brom-, Chlor- und Furanfunktionalitäten gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(5-(4-Bromphenyl)-2-furyl)-N-(2,4-dichlorphenyl)propanamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:

Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.

Amidierung: Der letzte Schritt beinhaltet die Bildung der Amidbindung zwischen dem Furanderivat und dem Dichlorphenylamine. Dies kann mit Hilfe von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid) in Gegenwart einer Base wie Triethylamin erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

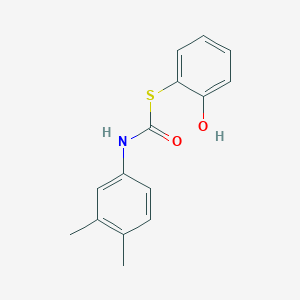

3-(5-(4-Bromphenyl)-2-furyl)-N-(2,4-dichlorphenyl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furanone oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Die Nitrogruppen, falls vorhanden, können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu Aminen reduziert werden.

Substitution: Das Bromatom kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen, Thiolen oder Alkoxiden substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.

Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C)-Katalysator.

Substitution: Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation des Furanrings zu Furanonen führen, während die Substitution des Bromatoms zu verschiedenen substituierten Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

3-(5-(4-Bromphenyl)-2-furyl)-N-(2,4-dichlorphenyl)propanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Diese Verbindung kann als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet werden, insbesondere solcher, die auf bestimmte Rezeptoren oder Enzyme abzielen.

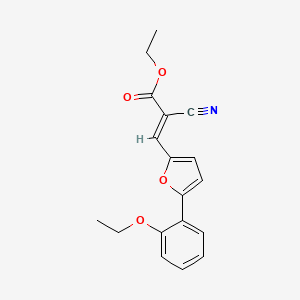

Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, einschließlich Heterocyclen und Naturstoffanaloga.

Materialwissenschaften: Die einzigartigen Strukturmerkmale der Verbindung machen sie für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften geeignet.

Wirkmechanismus

Der Wirkmechanismus von 3-(5-(4-Bromphenyl)-2-furyl)-N-(2,4-dichlorphenyl)propanamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Das Vorhandensein von Brom- und Chloratomen kann die Bindungsaffinität und -spezifität der Verbindung für bestimmte biologische Zielstrukturen verbessern.

Wirkmechanismus

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dichlorophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

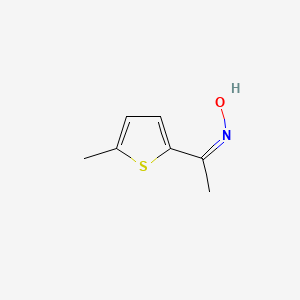

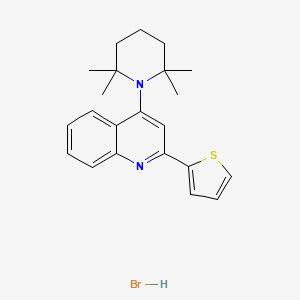

3-(5-(4-Chlorphenyl)-2-furyl)-N-(2,4-dichlorphenyl)propanamid: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Brom.

3-(5-(4-Bromphenyl)-2-thienyl)-N-(2,4-dichlorphenyl)propanamid: Ähnliche Struktur, jedoch mit einem Thiophenring anstelle von Furan.

Einzigartigkeit

Die Einzigartigkeit von 3-(5-(4-Bromphenyl)-2-furyl)-N-(2,4-dichlorphenyl)propanamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen können. Das Vorhandensein sowohl von Brom- als auch Chloratomen sowie des Furanrings kann seine Reaktivität und Interaktionen mit biologischen Zielstrukturen beeinflussen und es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen.

Eigenschaften

CAS-Nummer |

853330-91-3 |

|---|---|

Molekularformel |

C19H14BrCl2NO2 |

Molekulargewicht |

439.1 g/mol |

IUPAC-Name |

3-[5-(4-bromophenyl)furan-2-yl]-N-(2,4-dichlorophenyl)propanamide |

InChI |

InChI=1S/C19H14BrCl2NO2/c20-13-3-1-12(2-4-13)18-9-6-15(25-18)7-10-19(24)23-17-8-5-14(21)11-16(17)22/h1-6,8-9,11H,7,10H2,(H,23,24) |

InChI-Schlüssel |

RICWJUDMIUIABV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)

![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)

![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)

![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)